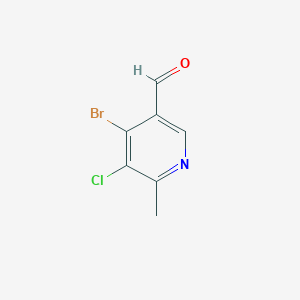

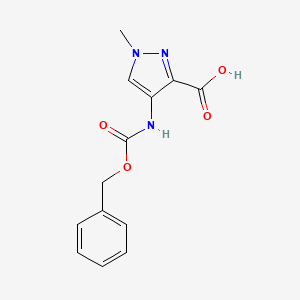

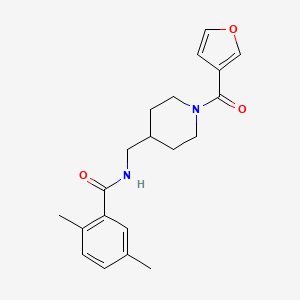

![molecular formula C23H19N3O3 B2415494 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-39-1](/img/structure/B2415494.png)

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a methoxyphenyl group and a diphenylacetamide group.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Potentials

A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives, including their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects in all assays, with specific derivatives displaying high affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).

Antimicrobial and Cytotoxicity Studies

Another study synthesized novel oxadiazole derivatives and evaluated them for their antimicrobial activity against various pathogens and cytotoxic effects on NIH/3T3 cells. The findings showed that all compounds, except for one, exhibited significant antibacterial activity against Pseudomonas aeruginosa, with derivatives bearing 4-methoxyphenoxymethyl moiety on the oxadiazole ring showing the highest inhibitory activity against Candida albicans (Kaplancıklı et al., 2012).

Design and Synthesis for Chemotherapeutic Applications

Research on the design and synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives aimed at discovering promising chemotherapeutic agents revealed compounds with significant antimicrobial activity and antiproliferative activity against human tumor cell lines. One compound, in particular, exhibited the highest inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Antioxidant Activity

A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity, indicating that these compounds possess different mechanisms of action towards various free radicals tested. One compound was identified as the best radical scavenger, demonstrating the potential of 2,5-disubstituted-1,3,4-oxadiazole for antioxidant activity (Mallesha et al., 2014).

Inhibition of Tyrosinase and Melanin Level

A study on the synthesis, in-vitro, and in-silico evaluation of 1,3,4-Oxadiazoles for their potential to inhibit tyrosinase and reduce melanin levels revealed compounds with significant potent inhibition activity. This research highlights the application of oxadiazole derivatives in addressing hyperpigmentation disorders by modulating tyrosinase enzyme activity (Vanjare et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds such as 1,3,4-oxadiazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown inhibitory activity against EGFR, Src, and IL-6 .

Mode of Action

It’s suggested that similar 1,3,4-oxadiazole derivatives work by interacting with their targets and causing changes that lead to their biological effects . For instance, some compounds were found to be effective in inhibiting EGFR, Src, and IL-6 .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Similar compounds have shown potent antiproliferative activity against certain cancer cell lines .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and more .

Eigenschaften

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYWBKACGVSMPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

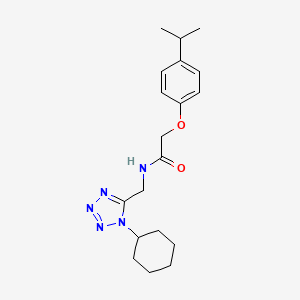

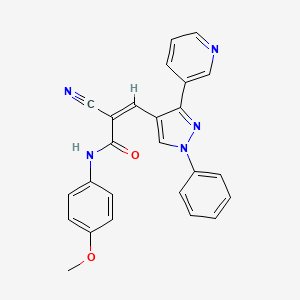

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide](/img/structure/B2415412.png)

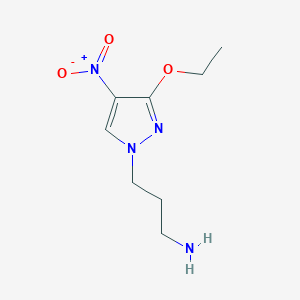

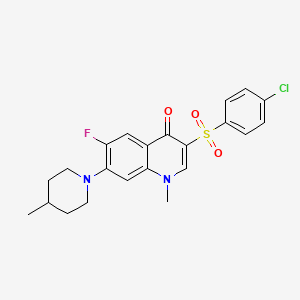

![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)

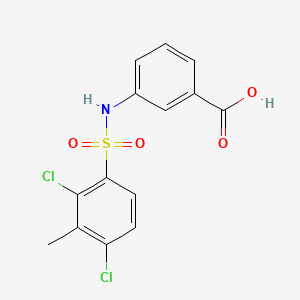

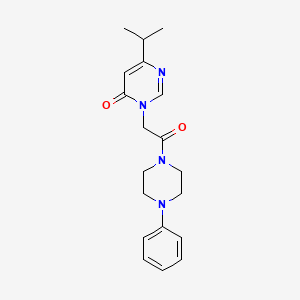

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)

![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)